molecular formula C39H72O5 B12052857 1,2-Dioleoyl-rac-glycerol-d5

1,2-Dioleoyl-rac-glycerol-d5

Cat. No.: B12052857
M. Wt: 626.0 g/mol
InChI Key: AFSHUZFNMVJNKX-XZPPQYRVSA-N
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Description

1,2-Dioleoyl-rac-glycerol-d5 is a diacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions. It is a deuterated form of 1,2-Dioleoyl-rac-glycerol, which means that some of the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in biochemical research due to its ability to activate protein kinase C and serve as a substrate for diacylglycerol kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-rac-glycerol-d5 typically involves the esterification of oleic acid with glycerol. The process begins with the preparation of 1,2-dioleoyl-sn-glycerol through the esterification of two oleic acid molecules with glycerol. This intermediate is then subjected to deuteration to replace specific hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and isotopic purity of the final product. The deuteration step is particularly critical and is often carried out using deuterated reagents under specific conditions to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-rac-glycerol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroperoxides, while reduction can yield different glycerol derivatives .

Scientific Research Applications

1,2-Dioleoyl-rac-glycerol-d5 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid behavior and interactions.

    Biology: The compound is used to investigate the role of diacylglycerol in cellular signaling pathways.

    Medicine: Research involving this compound helps in understanding diseases related to lipid metabolism and signaling.

    Industry: It is used in the development of lipid-based formulations and products.

Mechanism of Action

1,2-Dioleoyl-rac-glycerol-d5 exerts its effects primarily by activating protein kinase C. The compound binds to the C1 domain of protein kinase C, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes. Additionally, this compound serves as a substrate for diacylglycerol kinases, which phosphorylate it to produce phosphatidic acid, another important signaling molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dioleoyl-rac-glycerol-d5 is unique due to its deuterium incorporation, which provides distinct advantages in research. The presence of deuterium can enhance the stability of the compound and allow for more precise tracking in metabolic studies. This makes it particularly valuable in studies involving lipid metabolism and signaling .

Properties

Molecular Formula

C39H72O5

Molecular Weight

626.0 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/i35D2,36D2,37D

InChI Key

AFSHUZFNMVJNKX-XZPPQYRVSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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